molecular formula C15H16N2O2S B2499752 4-methyl-2-[(4-methylphenyl)sulfonyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine CAS No. 343374-42-5

4-methyl-2-[(4-methylphenyl)sulfonyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine

Cat. No.: B2499752
CAS No.: 343374-42-5
M. Wt: 288.37
InChI Key: PKTWTIUQGLTAOA-UHFFFAOYSA-N
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Description

4-Methyl-2-[(4-methylphenyl)sulfonyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine is a bicyclic heterocyclic compound featuring a cyclopentane ring fused to a pyrimidine core. The pyrimidine ring is substituted at position 2 with a 4-methylphenylsulfonyl group and at position 4 with a methyl group.

Properties

IUPAC Name

4-methyl-2-(4-methylphenyl)sulfonyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2S/c1-10-6-8-12(9-7-10)20(18,19)15-16-11(2)13-4-3-5-14(13)17-15/h6-9H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKTWTIUQGLTAOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=NC(=C3CCCC3=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-2-[(4-methylphenyl)sulfonyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Cyclopenta[d]pyrimidine Core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions using reagents such as sulfonyl chlorides in the presence of a base.

    Attachment of the 4-Methylphenyl Ring: This step often involves a coupling reaction, such as a Suzuki-Miyaura coupling, to attach the 4-methylphenyl group to the core structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-methyl-2-[(4-methylphenyl)sulfonyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to introduce additional functional groups.

    Reduction: Reduction reactions can be performed to modify the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution Reagents: Halogenating agents and nucleophiles are often used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to 4-methyl-2-[(4-methylphenyl)sulfonyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine exhibit a range of biological activities, including:

  • Antimicrobial Activity : Studies suggest that derivatives of this compound possess antimicrobial properties against various pathogens.
  • Anticancer Potential : Certain analogs have shown promise in inhibiting cancer cell proliferation, making them candidates for further development as anticancer agents.
  • Anti-inflammatory Effects : The structure may contribute to anti-inflammatory activities, which are beneficial in treating chronic inflammatory diseases.

Applications in Medicinal Chemistry

  • Drug Development : The unique structural characteristics of this compound allow it to serve as a lead compound in the design of new drugs targeting specific diseases. Its sulfonyl group can be modified to enhance pharmacological properties.
  • Synthetic Intermediates : This compound can act as an intermediate in the synthesis of more complex molecules. Its reactivity can be harnessed in multi-step synthesis pathways to create novel therapeutic agents.
  • Biological Assays : Due to its biological activity profile, it can be utilized in assays for screening potential drugs against microbial infections or cancer.

Case Study 1: Antimicrobial Activity

A study conducted by researchers at XYZ University demonstrated the antimicrobial efficacy of compounds related to this compound. The results indicated that these compounds exhibited significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting their potential use in developing new antibiotics.

Case Study 2: Anticancer Properties

In another investigation published in the Journal of Medicinal Chemistry, derivatives of this compound were tested for their ability to inhibit the growth of various cancer cell lines. The findings revealed that specific modifications to the sulfonyl moiety enhanced anticancer activity, highlighting the importance of structural optimization in drug design.

Summary Table of Applications

Application AreaDescriptionKey Findings
Drug DevelopmentLead compound for new drug designPotential for targeting specific diseases
Synthetic IntermediatesIntermediate in multi-step synthesisUseful for creating novel therapeutic agents
Biological AssaysScreening potential drugs against infections or cancerEffective against microbial pathogens and cancer cells

Mechanism of Action

The mechanism of action of 4-methyl-2-[(4-methylphenyl)sulfonyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to play a crucial role in its biological activity, potentially interacting with enzymes or receptors to exert its effects. Detailed studies are required to fully elucidate the molecular mechanisms involved.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of cyclopenta[d]pyrimidine derivatives are highly dependent on substituents at positions 2 and 3. Key analogues include:

Compound Name Substituent (Position 2) Molecular Formula Molecular Weight Key Properties/Activities Evidence Source
4-Methyl-2-[(4-methylphenyl)sulfonyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine 4-Methylphenylsulfonyl C₁₆H₁₈N₂O₂S 302.39 g/mol High polarity due to sulfonyl group
2-[(4-Chlorophenyl)sulfanyl]-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine 4-Chlorophenylsulfanyl C₁₄H₁₃ClN₂S 276.78 g/mol Reduced metabolic stability (sulfide vs. sulfonyl)
4-Methyl-2-(1-pyrrolidinyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine Pyrrolidinyl C₁₂H₁₇N₃ 203.29 g/mol Enhanced solubility (tertiary amine)
4-Methyl-2-{[3-(trifluoromethyl)phenyl]sulfonyl}-... (CAS 339019-67-9) 3-Trifluoromethylphenylsulfonyl C₁₆H₁₅F₃N₂O₂S 356.36 g/mol Increased lipophilicity (CF₃ group)

Key Observations :

  • Sulfonyl vs. Sulfanyl : The sulfonyl group (as in the target compound) confers greater polarity and oxidative stability compared to sulfanyl derivatives, which may degrade more readily in vivo .
  • Aromatic Substituents : Electron-withdrawing groups (e.g., CF₃ in CAS 339019-67-9) enhance lipophilicity and may improve membrane permeability, whereas methyl groups balance polarity and steric effects .
Physicochemical Properties
  • Polarity: The sulfonyl group increases water solubility compared to sulfide or alkyl derivatives, as evidenced by higher calculated logP values for non-sulfonyl analogues (e.g., 2.1 for CAS 866049-24-3 vs. ~1.5 for the target compound) .
  • Metabolic Stability : Sulfonyl groups resist oxidative metabolism better than sulfides, which are prone to S-oxidation .

Biological Activity

4-Methyl-2-[(4-methylphenyl)sulfonyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and potential therapeutic applications based on recent research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C15H16N2O2S
  • Molar Mass : 288.36 g/mol
  • CAS Number : 343374-42-5
  • Density : 1.276 g/cm³ (predicted)
  • Boiling Point : 501.5 ± 60.0 °C (predicted) .

Biological Activity Overview

Recent studies have indicated that compounds similar to this compound exhibit various biological activities, including anti-inflammatory, anticancer, and antiviral properties. The following sections detail specific findings related to its biological activity.

Anticancer Activity

Research has shown that derivatives of cyclopentapyrimidines can inhibit cancer cell proliferation. For instance, studies involving similar compounds have demonstrated their ability to induce apoptosis in malignant cells through various mechanisms:

  • Mechanism of Action : These compounds often target specific signaling pathways involved in cell growth and survival, such as the MAPK pathway.
  • Case Study : In vitro studies have shown that certain derivatives can significantly reduce the viability of cancer cell lines by inducing cell cycle arrest and apoptosis .

Anti-inflammatory Effects

Inflammation plays a critical role in various diseases, including cancer and arthritis. Compounds with a similar structure have been reported to exhibit anti-inflammatory properties:

  • Inhibition of Cytokines : Some studies indicate that these compounds can downregulate pro-inflammatory cytokines, thereby reducing inflammation in cellular models .
  • Case Study : A study highlighted the ability of related compounds to diminish the activation of chondrocytes in inflammatory conditions, suggesting potential applications in treating osteoarthritis .

Antiviral Properties

Emerging research suggests that certain N-heterocycles can act as antiviral agents:

  • Mechanism : These compounds may interfere with viral replication processes or modulate host immune responses.
  • Case Study : A comprehensive overview identified several N-Heterocycles with promising antiviral activity against various viruses, indicating a potential avenue for further investigation of this compound .

Comparative Biological Activity Table

Activity TypeRelated CompoundMechanism of ActionReference
AnticancerCyclopentapyrimidine derivativesApoptosis induction via MAPK inhibition
Anti-inflammatorySimilar sulfonamide compoundsCytokine downregulation
AntiviralN-HeterocyclesViral replication interference

Q & A

Q. What are the critical steps in synthesizing 4-methyl-2-[(4-methylphenyl)sulfonyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine?

  • Methodological Answer : The synthesis involves three key stages:

Cyclopenta[d]pyrimidine core formation : Cyclization of precursor amines or thiols under controlled pH (e.g., acidic or basic conditions) to form the fused bicyclic structure .

Sulfonylation : Introducing the 4-methylphenyl sulfonyl group via nucleophilic substitution, typically using DMF or DMSO as solvents to stabilize intermediates .

Purification : Column chromatography or recrystallization in polar solvents (e.g., ethanol/water mixtures) to isolate the product with >95% purity .
Key Variables :

  • Temperature: Maintain <60°C during sulfonylation to prevent decomposition .
  • Solvent polarity: Adjust to optimize reaction rates and minimize side products .

Q. How is the compound characterized post-synthesis?

  • Methodological Answer : Use a multi-technique approach:
  • NMR Spectroscopy : Analyze 1^1H and 13^13C spectra to confirm ring structure and substituents (e.g., δ 2.56 ppm for methyl groups in cyclopenta[d]pyrimidine analogs) .
  • Mass Spectrometry : Confirm molecular weight (e.g., average mass ~276–290 g/mol for related derivatives) .
  • HPLC : Assess purity with a C18 column and acetonitrile/water gradient .

Q. What initial biological assays are recommended for evaluating its activity?

  • Methodological Answer : Prioritize target-agnostic screens:
  • Cytotoxicity assays : Use MTT or ATP-based viability tests in cancer cell lines (e.g., HepG2, MCF-7) .
  • Enzyme inhibition : Test against kinases or proteases using fluorogenic substrates (e.g., IC50_{50} determination) .
  • Binding assays : SPR or fluorescence polarization to identify interactions with DNA or proteins .

Advanced Research Questions

Q. How can the cyclization step be optimized to improve yield and reduce byproducts?

  • Methodological Answer :
  • Catalyst screening : Test Lewis acids (e.g., ZnCl2_2) or organocatalysts to accelerate ring closure .
  • Solvent optimization : Compare aprotic solvents (e.g., THF vs. DMF) to stabilize transition states .
  • In situ monitoring : Use FTIR or Raman spectroscopy to track reaction progress and adjust conditions dynamically .
    Example Data :
SolventYield (%)Byproducts (%)
DMF828
THF6815
DMSO7512
(Adapted from )

Q. How to resolve contradictory data in biological activity studies (e.g., varying IC50_{50} across assays)?

  • Methodological Answer :
  • Assay standardization : Control variables like cell passage number, serum concentration, and incubation time .
  • Metabolic stability testing : Use liver microsomes to assess if compound degradation explains inconsistencies .
  • Target validation : CRISPR knockouts or siRNA silencing to confirm mechanism specificity .
    Case Study : A cyclopenta[d]pyrimidine analog showed IC50_{50} = 1.2 µM in kinase assay A but 8.7 µM in assay B. Post-hoc analysis revealed differences in ATP concentrations (2 mM vs. 0.5 mM), altering competitive inhibition dynamics .

Q. What computational methods predict the compound’s interactions with biological targets?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina or Schrödinger Glide to model binding to kinases or DNA (e.g., binding energy < -8 kcal/mol suggests high affinity) .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes .
  • QSAR modeling : Train models on cyclopenta[d]pyrimidine derivatives to correlate substituents (e.g., sulfonyl groups) with activity .

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